molecular formula C8H4ClNO2 B13676879 7-Chlorobenzo[c]isoxazole-3-carbaldehyde

7-Chlorobenzo[c]isoxazole-3-carbaldehyde

Cat. No.: B13676879
M. Wt: 181.57 g/mol
InChI Key: KQRWMUKNMBZZGI-UHFFFAOYSA-N
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Description

7-Chlorobenzo[c]isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[c]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, catalyzed by copper(I) or ruthenium(II) under mild conditions . This reaction forms the isoxazole ring, which is then chlorinated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chlorobenzo[c]isoxazole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Aminobenzo[c]isoxazole-3-carbaldehyde
  • 7-Fluorobenzo[c]isoxazole-3-carbaldehyde
  • 7-Methylbenzo[c]isoxazole-3-carbaldehyde

Uniqueness

7-Chlorobenzo[c]isoxazole-3-carbaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

7-chloro-2,1-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-6-3-1-2-5-7(4-11)12-10-8(5)6/h1-4H

InChI Key

KQRWMUKNMBZZGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)Cl)C=O

Origin of Product

United States

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